molecular formula C16H23BO4 B599065 Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 1198615-70-1

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B599065
CAS RN: 1198615-70-1
M. Wt: 290.166
InChI Key: QZCVHKSHHLVLNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a chemical compound . It is also known as 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid Ethyl Ester .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound include borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 236.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.4±3.0 kJ/mol and a flash point of 97.0±27.9 °C . The index of refraction is 1.446, and it has a molar refractivity of 59.7±0.4 cm3 .

Scientific Research Applications

Synthesis of Diaryl Derivatives

This compound is an important raw material in the synthesis of diaryl derivatives, which act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, and its function is to regulate the activation of the 5-lipoxygenase enzyme .

Boron Neutron Capture Therapy

Arylboronic acids, including this compound, have been widely used in boron neutron capture therapy . This is a non-invasive therapeutic technique for treating malignant brain tumors .

Drug Transport Polymers

This compound can be used in the creation of feedback control drug transport polymers in cancer treatment . These polymers can deliver drugs to specific sites in the body, improving the effectiveness of the treatment and reducing side effects .

Crystal Structure Analysis

The crystal structure of this compound has been studied using X-ray diffraction . This analysis can provide valuable information about the compound’s molecular structure and conformation .

Density Functional Theory (DFT) Studies

DFT has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound . The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability of the calculated conformer .

Synthesis of Other Boronic Acid Derivatives

This compound can also serve as a starting material for the synthesis of other boronic acid derivatives . These derivatives have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .

Safety and Hazards

The safety information for this compound includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Target of Action

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known as (3-ethoxycarbonylmethyl)phenylboronic acid, pinacol ester, is a boronic ester . Boronic esters are widely used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . The primary targets of this compound are organic groups that participate in these reactions .

Mode of Action

The compound acts as a reagent in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group from boron to a transition metal, such as palladium . This forms a new metal-carbon bond, enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound. This reaction is used to form biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic esters like this compound are generally considered to be stable, readily prepared, and environmentally benign .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biaryl compounds . These compounds have various applications in the synthesis of pharmaceuticals and organic materials .

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound is recommended to be stored at room temperature, in a cool and dark place .

properties

IUPAC Name

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCVHKSHHLVLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682242
Record name Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

CAS RN

1198615-70-1
Record name Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (0.50 g, 1.91 mmol) in 20 mls of dry DMF was added cesium carbonate (1.24 g, 3.82 mmole) and iodoethane (0.20 mls, 2.48 mmol). This mixture was stirred at room temperature for 16 hours, then diluted with brine, extracted twice with EtOAc, extracts washed with brine (2×), dried over sodium sulfate and concentrated under reduced pressure to give 360 mgs (65%) of ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate as a clear oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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